![molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5](/img/structure/B131270.png)

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

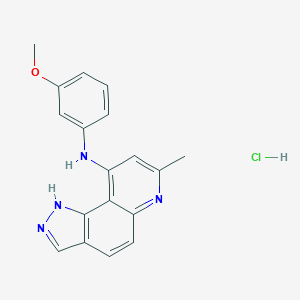

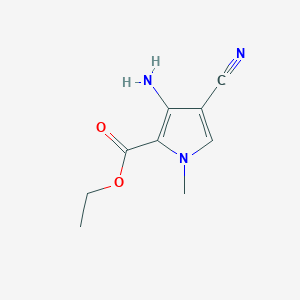

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H9Cl2NO2 . It has a molecular weight of 246.09 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-phenylacetamide, involves reacting aniline with chloroacetylchloride in glacial acetic acid . A study characterizing newly synthesized N-(substituted phenyl)-2-chloroacetamides suggests that these compounds can have antimicrobial potential .Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N-H…O hydrogen bonds between the molecules . The crystal structures of related compounds involve N–H···O, C—H···O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Chemical Reactions Analysis

The biological activity of chloroacetamides, a group of compounds to which “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” belongs, can vary with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against certain types of bacteria or fungi .Scientific Research Applications

Crystallography and Molecular Structures

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” has been used in the study of crystal and molecular structures . The compound was prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . The study revealed that the compound’s supramolecular architectures involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations .

Co-crystal Formation

The compound has been used in the formation of co-crystals with 3,5-Dinitrobenzoic Acid . The co-crystal structures show classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .

Synthesis of Biologically Active Compounds

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a key precursor for the synthesis of various biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Antimicrobial and Anticancer Drug Research

The compound has been used in the synthesis of new derivatives with potential antimicrobial and anticancer activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

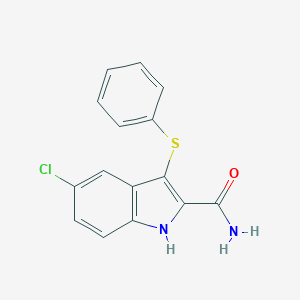

Indole Derivative Synthesis

“N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one” has been used in the synthesis of indole derivatives . Indole derivatives have been found to possess various biological activities and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, including “N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one”, have shown diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

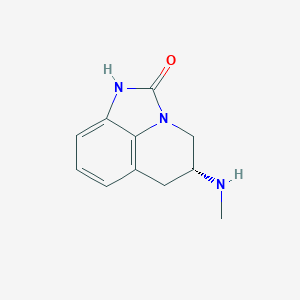

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, also known as N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one, is a complex compound with potential biological activitySimilar compounds have been found to target enzymes likeDprE1 , which plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .

Mode of Action

It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions typically involve SN1 or SN2 pathways , depending on the degree of substitution at the benzylic position .

Biochemical Pathways

Similar compounds have been found to be involved in the o-dealkylation and n-dealkoxymethylation of chloroacetamide herbicides .

Pharmacokinetics

The compound’s crystal structure shows the presence ofN-H…O hydrogen bonds , which could potentially influence its bioavailability.

Result of Action

Similar compounds have shown significant activity against a-549 and mcf-7 cell lines , suggesting potential anticancer activity.

Action Environment

It’s known that the compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid , suggesting that its synthesis and stability could be influenced by environmental conditions such as temperature and pH.

Future Directions

properties

IUPAC Name |

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPXRFTSBAYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499770 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

CAS RN |

68095-20-5 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)